molecular formula C6H8N4OS B1437445 N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea CAS No. 22469-59-6

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Cat. No.: B1437445
CAS No.: 22469-59-6
M. Wt: 184.22 g/mol
InChI Key: ZZCAKQDBKKNOIN-UHFFFAOYSA-N
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Description

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are one of the three diazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea typically involves the cyclocondensation of ethyl acetoacetate and biguanide. The biguanide is prepared by ammoniation of cyanoguanidine . The reaction conditions often include the use of ammonium chloride and ethanol as solvents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting provides a basis for scaling up the production. The use of readily available starting materials like ethyl acetoacetate and cyanoguanidine makes it feasible for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is unique due to its ability to form various bioactive fused triazines and its potential applications in multiple fields. Its structure allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(4-methyl-6-oxo-1H-pyrimidin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCAKQDBKKNOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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